

Physical and chemical properties of thallous hydroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **THALLIUM(I)HYDROXIDE**

Cat. No.: **B1171804**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Thallous Hydroxide

Introduction

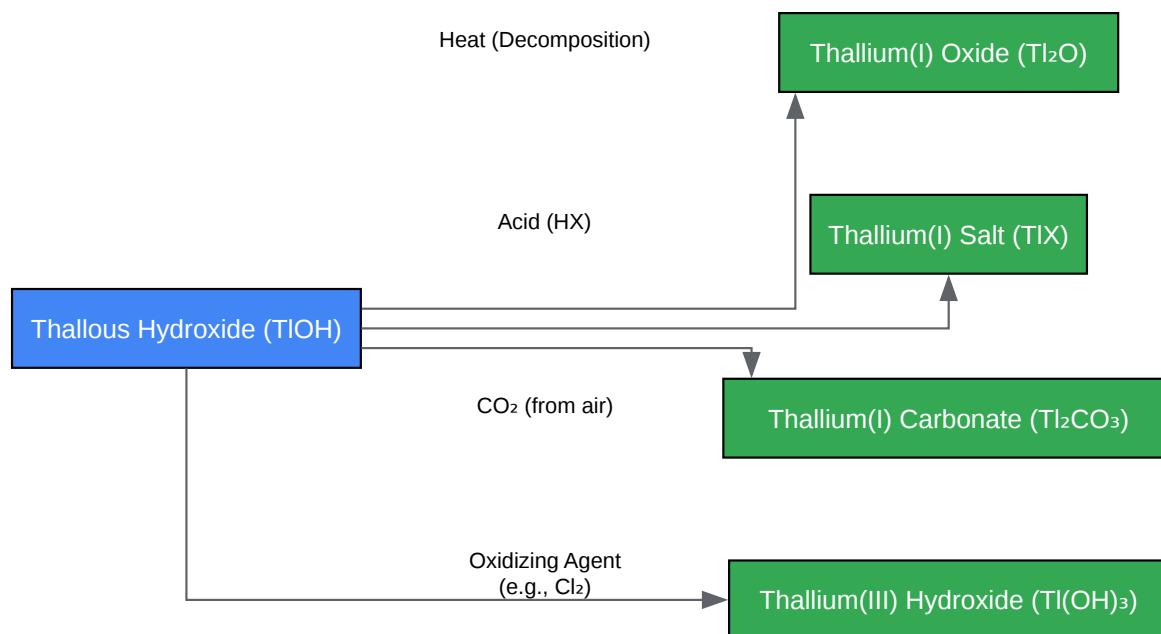
Thallium(I) hydroxide, also known as thallous hydroxide (TlOH), is an inorganic compound of significant interest in various fields of chemical research and industrial application.^[1] It is a strong base, a property that dictates much of its chemical behavior and utility.^{[1][2]} Comprised of the thallium(I) cation (Ti^+) and a hydroxide anion (OH^-), its cation resembles those of alkali metals like potassium, which contributes to its high toxicity by allowing it to interfere with essential biological pathways.^{[2][3]} This guide provides a comprehensive overview of the physical and chemical properties of thallous hydroxide, detailed experimental protocols for its synthesis, and a summary of its applications and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

Thallous hydroxide typically appears as white or yellowish needle-like crystals.^{[1][2][4]} It is highly soluble in water and is known to be a strong base in aqueous solutions.^{[2][5]} A key physical characteristic is its thermal instability; it decomposes upon heating to 139°C.^{[2][6]}

Table 1: Physical and Quantitative Properties of Thallous Hydroxide

Property	Value	Source(s)
IUPAC Name	thallium(I) hydroxide	[2][7]
Other Names	Thallous hydroxide	[2][7]
CAS Number	12026-06-1	[2]
Chemical Formula	TIOH	[2]
Molar Mass	221.39 g/mol	[2]
Appearance	Yellowish needles or powder	[1][2][4][6]
Density	7.44 g/cm ³	[2][4]
Melting Point	Decomposes at 139°C	[2][6]
Boiling Point	100 °C at 760 mmHg (decomposes)	[6]
Solubility in Water	34.3 g / 100 g at 18°C	[2][4]
Basicity	Strong base	[1][2]
Standard Enthalpy of Formation (ΔfH ₂₉₈ °)	-238.9 kJ/mol	[2]
Standard Molar Entropy (S ₂₉₈ °)	88.0 J/(mol·K)	[2]


Chemical Properties

Thallous hydroxide is a reactive compound, primarily characterized by its strong basicity.[2] Its aqueous solutions are alkaline and can corrode glass.[1] It readily reacts with carbon dioxide from the air to form thallium(I) carbonate.[1] Upon heating, it does not melt but decomposes to thallium(I) oxide and water.[2][8] As a source of thallium(I) ions, it serves as a crucial precursor for the synthesis of other thallium salts and oxides.[1][5]

Key Chemical Reactions:

- Decomposition: When heated, TIOH decomposes to thallium(I) oxide.[8]

- $2\text{TIOH}(\text{s}) \rightarrow \text{Tl}_2\text{O}(\text{s}) + \text{H}_2\text{O}(\text{g})$
- Reaction with Acids: As a strong base, it reacts with acids to form the corresponding thallium(I) salt and water.[8]
 - $\text{TIOH}(\text{aq}) + \text{HCl}(\text{aq}) \rightarrow \text{TlCl}(\text{s}) + \text{H}_2\text{O}(\text{l})$
- Reaction with Carbon Dioxide: It absorbs atmospheric CO_2 to form thallium carbonate.[1]
 - $2\text{TIOH}(\text{aq}) + \text{CO}_2(\text{g}) \rightarrow \text{Tl}_2\text{CO}_3(\text{s}) + \text{H}_2\text{O}(\text{l})$
- Oxidation: The thallous ion (Tl^+) can be oxidized by strong oxidizing agents like chlorine or bromine to the thallic state (Tl^{3+}), forming unstable thallium(III) hydroxide.[1]
 - $\text{Tl}^+(\text{aq}) + 2\text{Cl}_2(\text{g}) + 3\text{OH}^-(\text{aq}) \rightarrow \text{Tl}(\text{OH})_3(\text{s}) + 4\text{Cl}^-(\text{aq})$

[Click to download full resolution via product page](#)

Caption: Key chemical reactions of thallous hydroxide.

Experimental Protocols: Synthesis of Thallous Hydroxide

Several methods are established for the laboratory synthesis of thallous hydroxide. The choice of method depends on the available starting materials and desired purity.

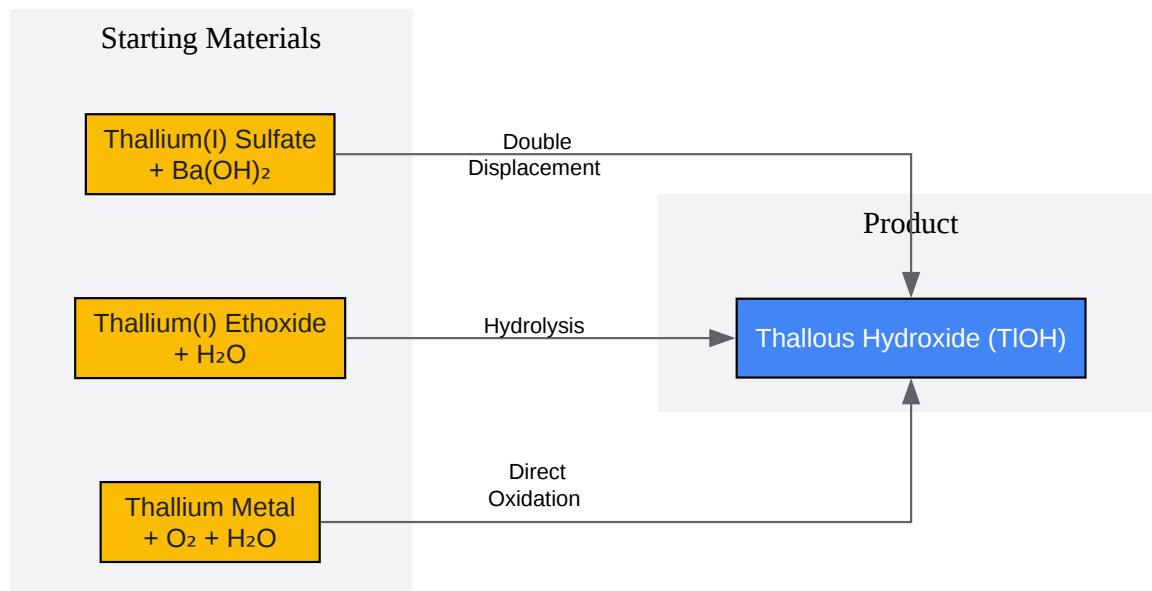
Method 1: Double Displacement with Barium Hydroxide

This is a common and straightforward method that relies on the precipitation of insoluble barium sulfate.[\[2\]](#)[\[5\]](#)

- Principle: A double displacement reaction between aqueous solutions of thallium(I) sulfate and barium hydroxide yields aqueous thallous hydroxide and solid barium sulfate.
 - $\text{Tl}_2\text{SO}_4(\text{aq}) + \text{Ba}(\text{OH})_2(\text{aq}) \rightarrow 2\text{TlOH}(\text{aq}) + \text{BaSO}_4(\text{s})$
- Procedure:
 - Prepare separate aqueous solutions of thallium(I) sulfate and barium hydroxide.
 - Slowly add the barium hydroxide solution to the thallium(I) sulfate solution with constant stirring. A white precipitate of barium sulfate will form immediately.
 - Continue addition until no further precipitation is observed, indicating the complete reaction of the sulfate ions.
 - Filter the mixture to remove the barium sulfate precipitate. The filtrate is an aqueous solution of thallous hydroxide.
 - The solid TlOH can be obtained by careful evaporation of the water under reduced pressure to avoid decomposition and reaction with atmospheric CO_2 .

Method 2: Decomposition of Thallium(I) Ethoxide

This method produces thallous hydroxide through the hydrolysis of a thallium alkoxide.[\[2\]](#)[\[5\]](#)


- Principle: Thallium(I) ethoxide reacts with water to yield thallous hydroxide and ethanol.

- $\text{C}_2\text{H}_5\text{OTl} + \text{H}_2\text{O} \rightarrow \text{TlOH} + \text{C}_2\text{H}_5\text{OH}$
- Procedure:
 - Thallium(I) ethoxide is first synthesized, for example, by the reaction of thallium metal with ethanol in the presence of oxygen.[9]
 - The resulting thallium(I) ethoxide is carefully added to deionized water.
 - The hydrolysis reaction proceeds to form a solution of thallous hydroxide.
 - The ethanol byproduct can be removed by gentle heating or vacuum distillation.

Method 3: Oxidation of Metallic Thallium

This method involves the direct reaction of thallium metal with water in the presence of an oxidant, typically air.[5][10][11]

- Principle: Thallium metal is oxidized by air in the presence of water or steam to form thallous hydroxide.
 - $4\text{TI(s)} + \text{O}_2\text{(g)} + 2\text{H}_2\text{O(l)} \rightarrow 4\text{TlOH(aq)}$
- Procedure:
 - Place metallic thallium (e.g., mossy thallium) in a reaction vessel.
 - Pass a stream of air and steam through the vessel containing the thallium.[10]
 - The reaction produces an aqueous solution of thallous hydroxide.
 - The resulting solution is collected. This method is convenient for producing the hydroxide directly from the metal.[10]

[Click to download full resolution via product page](#)

Caption: Common laboratory synthesis routes for thallous hydroxide.

Applications

The primary utility of thallous hydroxide stems from its role as a strong base and a convenient starting material for other thallium compounds.[\[1\]](#)[\[5\]](#)

- **Precursor in Chemical Synthesis:** It is a valuable reagent for synthesizing a wide array of thallium(I) salts and oxides.[\[1\]](#)[\[5\]](#) These derivatives are used in research areas such as optics, semiconductors, and catalysis.[\[1\]](#) Thallium-containing compounds are utilized in manufacturing infrared optical components.[\[1\]](#)
- **Analytical Chemistry:** Due to its strong alkalinity and solubility, it is used to adjust pH levels in specific chemical analyses.[\[1\]](#)[\[5\]](#) It has also been employed as an indicator for testing for ozone.[\[1\]](#)
- **Organic Synthesis:** In organic chemistry, TIOH has been used as a base in reactions like the Suzuki coupling, where it can offer advantages over other bases in certain solvent systems.

[\[12\]](#)[\[13\]](#)

Safety and Toxicology

Thallium and its compounds, including thallous hydroxide, are extremely toxic and must be handled with the utmost care.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Toxicity:** Thallium is a cumulative poison that is toxic by ingestion, inhalation, and skin absorption.[\[14\]](#)[\[16\]](#) The Tl^+ ion mimics the K^+ ion and can disrupt numerous cellular processes by interfering with potassium channels and binding to sulfur-containing amino acids in proteins.[\[3\]](#)[\[17\]](#)
- **Symptoms of Poisoning:** Acute poisoning can lead to severe gastrointestinal distress, followed by neurological damage.[\[16\]](#)[\[18\]](#) A characteristic sign that appears after several weeks is hair loss (alopecia).[\[3\]](#)[\[16\]](#)
- **Handling and Safety:** All work with thallous hydroxide should be conducted in a well-ventilated chemical fume hood.[\[15\]](#)[\[19\]](#) Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.[\[15\]](#) Strict protocols must be in place to prevent environmental contamination.[\[15\]](#)

Due to its high toxicity, the use of thallous hydroxide is highly controlled and generally limited to research and specialized industrial applications where less hazardous alternatives are not viable.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zegmetal.com [zegmetal.com]
- 2. Thallium(I) hydroxide - Wikipedia [en.wikipedia.org]
- 3. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]
- 5. Thallium hydroxide | 12026-06-1 | Benchchem [benchchem.com]
- 6. Thallium hydroxide | lookchem [lookchem.com]
- 7. Thallium hydroxide | HOTI | CID 160963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thallium(I) hydroxide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 9. Hydroxyde de thallium(I) — Wikipédia [fr.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WebElements Periodic Table » Thallium » reactions of elements [webelements.com]
- 12. organic chemistry - Why does thallium hydroxide increase the yield of product in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thallium hydroxide | HOTI | CID 160963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Acute oral and inhalation thallium poisonings and their remote consequences (literature review and data from our own research) [protox.medved.kiev.ua]
- 18. mdpi.com [mdpi.com]
- 19. Thallium - ESPI Metals [espimetals.com]
- To cite this document: BenchChem. [Physical and chemical properties of thallous hydroxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171804#physical-and-chemical-properties-of-thallous-hydroxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com